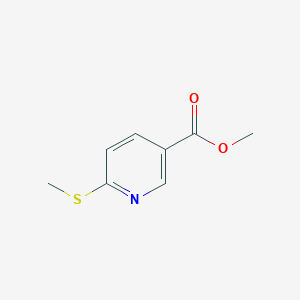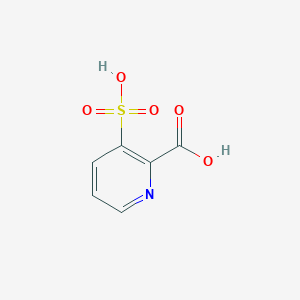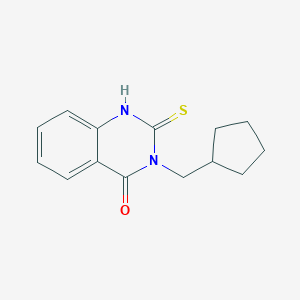
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a quinazoline derivative with a thiol group that has shown promising results in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one has shown potential applications in various fields of scientific research. One of the primary areas of interest is drug discovery and development. The compound has been found to have significant inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes. Additionally, it has been shown to inhibit the activity of the angiotensin II receptor, which is involved in the regulation of blood pressure.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one are still being studied. However, it has been found to have significant effects on certain cellular processes and physiological functions. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various areas of scientific research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one. One potential direction is the development of new drugs and therapies based on the compound's inhibitory effects on certain enzymes and receptors. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has shown significant potential in various areas of scientific research. Its inhibitory effects on certain enzymes and receptors make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the compound's biochemical and physiological effects and its potential applications in different fields of scientific research.
Synthesemethoden
The synthesis of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
331971-80-3 |
|---|---|
Produktname |
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one |
Molekularformel |
C14H16N2OS |
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18) |
InChI-Schlüssel |
MJUNPNFIYVJKTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Kanonische SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
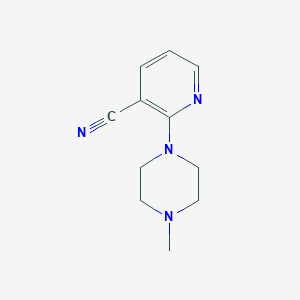
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
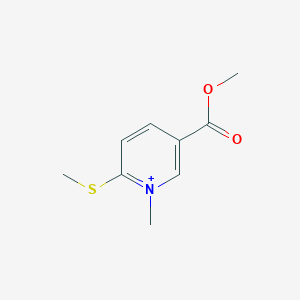

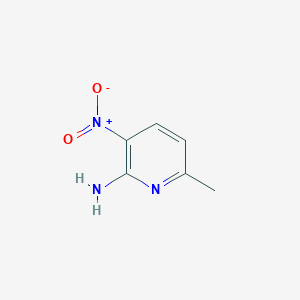
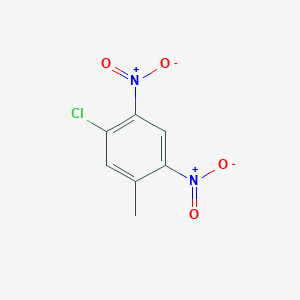
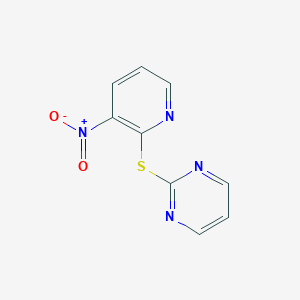

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
